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Compound of Interest

Compound Name: 3-(M-tolyl)-1H-indazol-5-amine

Cat. No.: B1498887

To researchers in the field of drug discovery, the term "privileged scaffold" signifies a molecular
framework that is not merely a recurring motif but a versatile and potent foundation for
developing therapeutics against multiple targets. The indazole ring system, a bicyclic
heterocycle composed of fused benzene and pyrazole rings, is a quintessential example of
such a scaffold.[1][2] Its unique structural and electronic properties allow it to engage in a wide
array of interactions—including hydrogen bonding, Tt-1t stacking, and hydrophobic interactions
—with biological macromolecules.[3] Consequently, indazole derivatives have been
successfully developed into drugs for a wide range of diseases, including cancer, inflammation,
neurodegenerative disorders, and infectious diseases.[4][5]

This guide focuses on a specific, high-value derivative: 3-(m-tolyl)-1H-indazol-5-amine. The
strategic placement of the m-tolyl group at the 3-position and an amine at the 5-position
creates a molecule with significant potential as a key intermediate and building block in modern
medicinal chemistry. The 3-aryl substitution is a common feature in many kinase inhibitors,
where it often occupies the ATP-binding pocket, while the 5-amino group serves as a crucial
synthetic handle for further molecular elaboration and optimization of drug-like properties.[6]
This document provides a comprehensive overview of its chemical properties, a robust
synthesis protocol, detailed characterization methods, and its application in the context of drug
development.

Core Physicochemical and Structural Properties
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Understanding the fundamental properties of 3-(m-tolyl)-1H-indazol-5-amine is the first step in
its effective application. The molecule's structure combines the rigid indazole core with the
rotatable m-tolyl group, providing a specific three-dimensional profile for molecular recognition.

Chemical Structure:
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Table 1: Physicochemical Properties of 3-(m-tolyl)-1H-indazol-5-amine

Property Value Source(s)

3-(3-methylphenyl)-1H-indazol-

IUPAC Name & amine N/A
CAS Number 1175793-77-7 [61[7]
Molecular Formula C1aH13Ns3 [6][7]
Molecular Weight 223.27 g/mol [6][7]
MDL Number MFCD11893549 [61[7]
SMILES Nclcc2c(nnc2c2ccec(C)c2)ccl [8]

N 2-8°C, protected from light,
Storage Conditions . [61[7]
stored in inert gas

Synthesis Methodology: A Palladium-Catalyzed
Approach

The construction of the 3-aryl-indazole bond is most efficiently achieved through modern cross-
coupling chemistry. The Suzuki-Miyaura coupling reaction stands out as a highly versatile and
reliable method for this transformation, offering broad functional group tolerance and generally
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high yields.[9][10] The following protocol outlines a representative synthesis from a
halogenated indazole precursor.

Rationale for Experimental Design

The chosen methodology involves the palladium-catalyzed cross-coupling of a 3-iodo-1H-
indazol-5-amine intermediate with m-tolylboronic acid.

o Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(ll) dichloride
(Pd(dppf)Cl2) is selected for its high efficiency in coupling aryl halides with arylboronic acids.
The dppf ligand provides the necessary steric and electronic properties to facilitate the
catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[9][11]

e Base: A base such as potassium carbonate (K2COs) or cesium carbonate (Cs2COs) is
essential for the transmetalation step of the Suzuki reaction, activating the boronic acid
component.[11]

e Solvent System: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME)
and water is commonly used. The organic solvent solubilizes the reactants and catalyst,
while water is necessary to dissolve the inorganic base and facilitate the reaction.[9][11]

Detailed Step-by-Step Protocol: Suzuki-Miyaura
Coupling

Reaction Scheme:
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Materials:

3-lodo-1H-indazol-5-amine (1.0 eq)

m-Tolylboronic acid (1.2 eq)

Pd(dppf)Clz (0.05 eq)

Potassium Carbonate (K2COs) (2.5 eq)

1,4-Dioxane (Anhydrous)

Water (Degassed)

Ethyl acetate

Brine

Procedure:

o Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux
condenser, add 3-iodo-1H-indazol-5-amine (1.0 eq), m-tolylboronic acid (1.2 eq), and K2COs
(2.5 eq).
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 Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or
Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the
palladium catalyst.

e Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via
syringe. The solution should be stirred to create a suspension.

o Catalyst Addition: Add Pd(dppf)Clz (0.05 eq) to the reaction mixture. The mixture will typically
change color upon addition of the catalyst.

o Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material
IS consumed.

o Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and
water. Separate the organic layer.

o Extraction: Wash the organic layer sequentially with water and then brine. This removes the
inorganic base and other water-soluble impurities.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (NazS0Oa),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the resulting crude solid by column chromatography on silica gel, typically
using a gradient of hexane and ethyl acetate, to yield the pure 3-(m-tolyl)-1H-indazol-5-
amine.

Structural Elucidation and Characterization

Rigorous analytical characterization is required to confirm the identity and purity of the
synthesized compound. A combination of spectroscopic techniques provides unambiguous
structural confirmation.[12]

Spectroscopic Data

Table 2: Expected Spectroscopic Data for 3-(m-tolyl)-1H-indazol-5-amine
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Technique

Expected Observations

1H NMR

Aromatic Protons: Multiple signals in the 6 6.8-
8.0 ppm range, corresponding to the protons on
the indazole and tolyl rings.[13] Amine (NH2)
Protons: A broad singlet, typically around & 4.0-
5.5 ppm, which may be exchangeable with D20.
[12] Indazole NH Proton: A broad singlet at a
downfield chemical shift, often > & 12 ppm.
Methyl (CHs) Protons: A sharp singlet around o
2.4 ppm.

13C NMR

Approximately 12-14 distinct signals are
expected in the aromatic region (6 110-150
ppm), with the methyl carbon signal appearing
upfield (around & 21 ppm).[14]

High-Resolution Mass Spectrometry (HRMS)

The measured m/z value for the protonated
molecular ion [M+H]* should correspond to the
calculated exact mass of CiaH14N3* (224.1233).
[15]

Infrared (IR) Spectroscopy

Characteristic N-H stretching vibrations for the
amine and indazole NH groups (typically in the
3200-3500 cm~1! range) and C-H stretches for

the aromatic and methyl groups.[13]

Visualization of Synthetic and Application

Workflows

Experimental Workflow Diagram

The following diagram outlines the logical flow from synthesis to final characterization of the

target compound.
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Synthesis & Purification
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Caption: Synthesis and Characterization Workflow.

Role in Drug Discovery: A Kinase Inhibitor Scaffold

3-(m-tolyl)-1H-indazol-5-amine is an ideal starting point for building potent and selective
kinase inhibitors. The indazole core acts as a hinge-binding motif, while the appended vectors
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allow for exploration of different pockets of the enzyme.

3-(m-tolyl)-1H-indazol-5-amine | 5-Amino Group (Vector 1) | m-Tolyl Group (Vector 2)
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Caption: Role as a Scaffold in Kinase Inhibitor Design.

Applications in Drug Development and Medicinal
Chemistry

The true value of 3-(m-tolyl)-1H-indazol-5-amine lies in its utility as a versatile building block.

[6]
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e Kinase Inhibitors: The 3-aryl indazole motif is present in numerous approved and
investigational kinase inhibitors. The indazole N-H and one of the pyrazole nitrogens often
form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The m-tolyl
group can be directed into a hydrophobic pocket, while the 5-amino group provides a vector
for building out into the solvent-exposed region to enhance potency and selectivity.[16]

o Structure-Activity Relationship (SAR) Studies: This compound serves as an excellent starting
point for SAR studies. By reacting the 5-amino group (e.g., via amide coupling), chemists
can systematically introduce a wide variety of substituents to probe the chemical space
around the core scaffold, optimizing for target engagement, cellular activity, and
pharmacokinetic properties.[6]

» Broader Therapeutic Potential: Beyond oncology, the indazole scaffold has demonstrated
activity in anti-inflammatory, antibacterial, and anti-HIV applications.[1][3][5] The functional
handles on 3-(m-tolyl)-1H-indazol-5-amine allow for its adaptation and exploration in these
other therapeutic areas as well.

Conclusion

3-(m-tolyl)-1H-indazol-5-amine is more than just a chemical compound; it is an enabling tool
for drug discovery and development. Its structure is strategically designed to leverage the
privileged nature of the indazole scaffold, providing medicinal chemists with a robust and
versatile platform for the synthesis of next-generation therapeutics. The reliable synthesis via
Suzuki coupling and straightforward characterization make it an accessible and valuable
intermediate. As the demand for novel, highly selective kinase inhibitors and other targeted
therapies continues to grow, the importance of foundational building blocks like 3-(m-tolyl)-1H-
indazol-5-amine will undoubtedly increase, solidifying its role in the ongoing quest for new
medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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